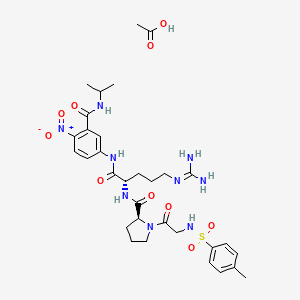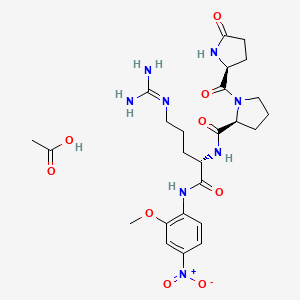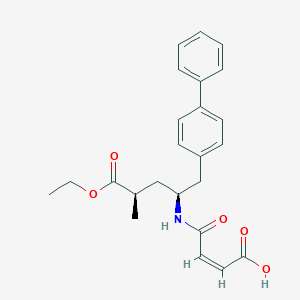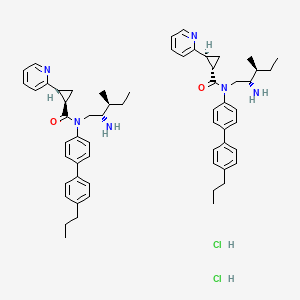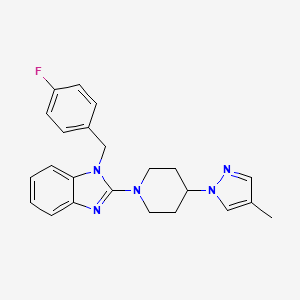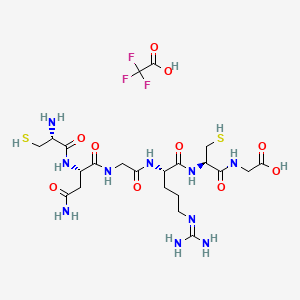
NGR peptide (Trifluoroacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NGR peptide (Trifluoroacetate) is a peptide containing the asparagine-glycine-arginine (NGR) motifThis binding property makes NGR peptide (Trifluoroacetate) a valuable tool in tumor imaging and targeted drug delivery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: NGR peptide (Trifluoroacetate) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate group is introduced during the cleavage of the peptide from the resin using trifluoroacetic acid (TFA). The reaction conditions typically involve the use of TFA in the presence of scavengers to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of NGR peptide (Trifluoroacetate) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The purification of the peptide is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a stable powder form .
Análisis De Reacciones Químicas
Types of Reactions: NGR peptide (Trifluoroacetate) primarily undergoes binding interactions rather than traditional chemical reactions. it can participate in conjugation reactions where it is linked to imaging agents or drugs for targeted delivery.
Common Reagents and Conditions:
Oxidation: Not commonly involved in the reactions of NGR peptide (Trifluoroacetate).
Reduction: Not commonly involved in the reactions of NGR peptide (Trifluoroacetate).
Substitution: The peptide can be conjugated to other molecules using cross-linking agents such as maleimide or succinimide esters under mild conditions.
Major Products Formed: The major products formed from these reactions are NGR peptide conjugates with imaging agents or therapeutic drugs, which are used for tumor targeting and imaging .
Aplicaciones Científicas De Investigación
NGR peptide (Trifluoroacetate) has a wide range of applications in scientific research:
Chemistry: Used as a ligand for the selective delivery of therapeutic and imaging agents to angiogenic vessels.
Biology: Employed in studies involving tumor biology and angiogenesis due to its ability to target CD13.
Medicine: Utilized in the development of targeted cancer therapies and diagnostic tools. It is particularly valuable in the imaging of tumors and the delivery of chemotherapeutic agents.
Industry: Applied in the production of diagnostic imaging agents and targeted drug delivery systems
Mecanismo De Acción
The mechanism of action of NGR peptide (Trifluoroacetate) involves its binding to the CD13 receptor, which is overexpressed in tumor neovasculature. This binding facilitates the targeted delivery of conjugated imaging agents or drugs to the tumor site. The peptide’s asparagine residue can undergo deamidation, converting NGR to isoaspartate-glycine-arginine (isoDGR), which can bind to integrins involved in tumor metastasis .
Comparación Con Compuestos Similares
RGD Peptide: Contains the arginine-glycine-aspartic acid motif and targets integrins.
IsoDGR Peptide: A deamidation product of NGR peptide that binds to integrins.
Cyclic NGR Peptides: Modified versions of NGR peptide with enhanced stability and binding properties.
Uniqueness: NGR peptide (Trifluoroacetate) is unique due to its specific binding to CD13, making it highly effective for targeting tumor vasculature. Its ability to undergo deamidation and bind to integrins adds to its versatility in targeting different receptors involved in tumor progression .
Propiedades
IUPAC Name |
2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N10O8S2.C2HF3O2/c21-9(7-39)16(35)29-11(4-13(22)31)17(36)26-5-14(32)28-10(2-1-3-25-20(23)24)19(38)30-12(8-40)18(37)27-6-15(33)34;3-2(4,5)1(6)7/h9-12,39-40H,1-8,21H2,(H2,22,31)(H,26,36)(H,27,37)(H,28,32)(H,29,35)(H,30,38)(H,33,34)(H4,23,24,25);(H,6,7)/t9-,10-,11-,12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGKFGHJVVESAR-AAQZBYNGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CS)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37F3N10O10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
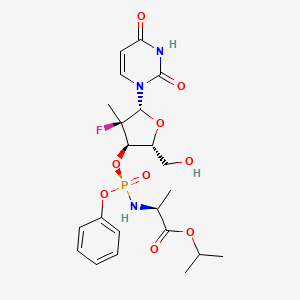
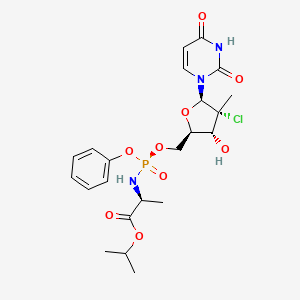
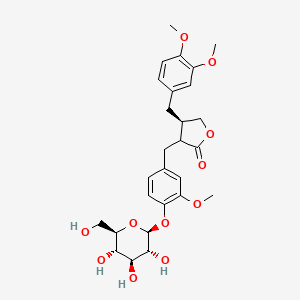
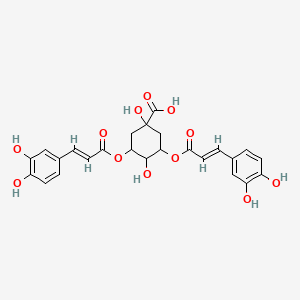
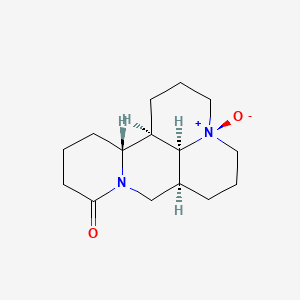
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B8068953.png)

![[(2R,3R,4S,5R,6S,8R,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B8068968.png)
